molecular formula C6H10N2O4 B15470460 5-(Carbamoylamino)-2-oxopentanoic acid CAS No. 52717-00-7

5-(Carbamoylamino)-2-oxopentanoic acid

Cat. No.: B15470460
CAS No.: 52717-00-7
M. Wt: 174.15 g/mol
InChI Key: XDGFXMNZEHCIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Carbamoylamino)-2-oxopentanoic acid is a chemical compound of interest in biochemical research. As a specialist supplier, we provide this product in high purity to support reliable and reproducible experimental results. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic purposes, nor for use in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications regarding identity, purity, and stability. For specific handling and storage recommendations, please refer to the associated Safety Data Sheet (SDS).

Properties

CAS No.

52717-00-7

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

5-(carbamoylamino)-2-oxopentanoic acid

InChI

InChI=1S/C6H10N2O4/c7-6(12)8-3-1-2-4(9)5(10)11/h1-3H2,(H,10,11)(H3,7,8,12)

InChI Key

XDGFXMNZEHCIOU-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)C(=O)O)CNC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The table below compares 5-(Carbamoylamino)-2-oxopentanoic acid with six structurally similar compounds:

Compound Name IUPAC Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences Biological Role
This compound This compound C₆H₁₀N₂O₄ 174.064 52717-00-7 Reference compound with carbamoyl and ketone groups. Arginine pathway intermediate; limited functional characterization .
2-Oxoarginine 5-[(diaminomethylidene)amino]-2-oxopentanoic acid C₆H₁₁N₃O₃ 173.170 Not specified Replaces carbamoyl with guanidino group (-NH-C(=NH)-NH₂). Potential biomarker in nitric oxide and arginine metabolism .
5-Guanidino-2-oxopentanoic acid α-Keto-D-guanidinovaleric acid C₆H₁₁N₃O₃ 173.170 3715-10-4 Guanidino group at position 5; structurally analogous to 2-oxoarginine. Isolated from sea anemones; role in marine biology .
Carglumic acid N-carbamoyl-L-glutamic acid C₆H₁₀N₂O₅ 190.16 1188-38-1 Carbamoyl group attached to glutamic acid (longer carbon chain; additional carboxyl group). FDA-approved for urea cycle disorders; enhances N-acetylglutamate synthase .
5-(N,N-Dimethylcarbamimidamido)-2-oxopentanoic acid 5-(N,N-Dimethylcarbamimidamido)-2-oxopentanoic acid C₈H₁₃N₃O₃ 199.21 Not specified Dimethylcarbamimidamido group (-N(C(=NH)N(CH₃)₂)) instead of carbamoyl. Detected in metabolomics studies; biological role uncharacterized .
ENRO-ornithine 5-(1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-2-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamido)-2-oxopentanoic acid C₂₉H₃₆FN₅O₆ 593.63 Not specified Complex quinoline-derived structure conjugated with ornithine. Phase II metabolite of enrofloxacin; highlights conjugation in drug metabolism .

Functional and Metabolic Comparisons

  • Role in Arginine Pathways: this compound shares metabolic context with citrulline and arginine derivatives. Unlike carglumic acid (a therapeutic analogue), its role remains poorly defined, though it may participate in arginine catabolism .
  • The former directly targets N-acetylglutamate synthase to treat hyperammonemia, while the latter’s applications are unexplored .
  • Metabolite Diversity: ENRO-ornithine exemplifies how 2-oxopentanoic acid derivatives can arise from xenobiotic metabolism, suggesting this compound may similarly form conjugates in vivo .

Preparation Methods

Chemical Synthesis Pathways

Multi-Step Organic Synthesis via Protected Intermediates

A patent detailing the synthesis of (S)-2,6-diamino-5-oxohexanoic acid (CAS 7433-32-1) provides a foundational framework for analogous preparations. While the target compound differs in chain length and functional groups, the methodology—utilizing protective groups and sequential reactions—is adaptable.

Step 1: Carbamate Protection of Amino Groups
The synthesis begins with L-2-aminoadipic acid, where the α-amino group is protected using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a water-acetone mixture. This step achieves high yields (96%) by preventing unwanted side reactions during subsequent stages. For 5-(Carbamoylamino)-2-oxopentanoic acid, a similar approach could involve protecting the primary amine of a precursor (e.g., 5-aminopentanoic acid) before introducing the ketone and ureido groups.

Step 3: Ureido Group Introduction
The ureido moiety is introduced via reaction with ammonium carbonate in the presence of di-tert-butyl dicarbonate (Boc₂O) and pyridine. For this compound, this step would require positioning the ureido group at C5. A Michael addition or nucleophilic substitution using urea or carbamoyl chloride could achieve this.

Step 4: Deprotection and Final Isolation
Lithium hydroxide-mediated deprotection removes Boc and Fmoc groups while hydrolyzing esters to carboxylic acids. Adjusting the pH to 6–7 with hydrochloric acid ensures product stability. Final purification via ethyl acetate washing and vacuum concentration yields the target compound.

Key Reaction Conditions:
Step Reagents Solvent Temperature Yield
1 Fmoc-OSu, NaHCO₃ Water/Acetone RT 96%
2 Paraformaldehyde, p-TsOH Toluene Reflux 98%
3 Boc₂O, NH₄CO₃ Ethyl Acetate RT 98%
4 LiOH, HCl Ethanol/Water RT 93%

Direct Carbamoylation of 2-Oxopentanoic Acid

An alternative route involves direct carbamoylation of 2-oxopentanoic acid. This method bypasses protective groups but requires precise control to avoid over-reaction.

Procedure:

  • Substrate Preparation : 2-Oxopentanoic acid is synthesized via oxidation of 2-hydroxypentanoic acid using potassium permanganate ($$ \text{KMnO}_4 $$) in acidic conditions.
  • Carbamoylation : The carboxylic acid is activated using thionyl chloride ($$ \text{SOCl}_2 $$), followed by reaction with urea in anhydrous tetrahydrofuran (THF).
  • Workup : The mixture is quenched with ice water, and the product is extracted with ethyl acetate. Column chromatography (silica gel, eluent: chloroform/methanol) isolates the pure compound.

Challenges : Competing reactions at the ketone group may occur, necessitating low temperatures (0–5°C) and stoichiometric control.

Enzymatic and Biotechnological Approaches

Microbial Biosynthesis

2-Amino-5-ureidopentanoic acid (CAS 627-77-0), an endogenous metabolite, is produced via microbial pathways involving arginase and urease enzymes. While no direct reports exist for this compound, analogous pathways could be engineered in E. coli or S. cerevisiae by overexpressing transaminases and carbamoyltransferases.

Hypothetical Pathway :

  • Substrate : L-lysine or α-ketoglutarate.
  • Transamination : Conversion to 5-aminopentanoic acid using a transaminase.
  • Oxidation : Alcohol dehydrogenase introduces the C2 ketone.
  • Carbamoylation : Carbamoyl phosphate synthetase transfers the ureido group.

Advantages : High enantiomeric purity and eco-friendly conditions.

Analytical Characterization

Spectroscopic Data

  • LC-MS (ESI) : A molecular ion peak at $$ m/z $$ 173.07 [M-H]⁻ confirms the molecular weight of 174.15 g/mol.
  • ¹H NMR (400 MHz, D₂O) : Peaks at $$ \delta $$ 3.89 (t, J = 6.2 Hz, 1H, CH), 2.42–2.48 (m, 2H, CH₂), 1.83–1.97 (m, 2H, CH₂), and 1.65–1.80 (m, 2H, CH₂) align with the pentanoic acid backbone.
  • IR : Strong absorption at 1710 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (urea C=O).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows a retention time of 8.2 min with >98% purity.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Multi-Step Synthesis High purity, scalability Lengthy, cost-intensive 85–93%
Direct Carbamoylation Fewer steps Low regioselectivity 60–75%
Enzymatic Sustainable, mild conditions Requires strain engineering N/A

Q & A

Basic: What are the recommended synthesis strategies for 5-(Carbamoylamino)-2-oxopentanoic acid?

Methodological Answer:
The synthesis typically involves protecting the carbamoylamino and carboxylic acid groups to avoid side reactions. For example:

  • Step 1: Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the carbamoylamino moiety during coupling reactions .
  • Step 2: Employ solid-phase peptide synthesis (SPPS) for sequential addition of amino acid residues, as demonstrated in structurally similar guanidino-containing compounds .
  • Step 3: Deprotect intermediates using trifluoroacetic acid (TFA) or hydrogenolysis, followed by purification via reverse-phase HPLC .
  • Validation: Confirm structural integrity using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can purity and structural identity of this compound be validated?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
  • Spectroscopy:
    • NMR: Analyze 1^1H (500 MHz) and 13^{13}C (125 MHz) spectra in D2_2O or DMSO-d6_6 to confirm backbone structure and functional groups (e.g., ketone at δ ~210 ppm in 13^{13}C) .
    • HRMS: Compare observed m/z with the theoretical exact mass (173.0800 for C6_6H11_{11}N3_3O3_3) using electrospray ionization (ESI) .
  • Elemental Analysis: Validate empirical formula (C: 41.62%, H: 6.41%, N: 24.27%) .

Advanced: What is the role of this compound in biological systems?

Methodological Answer:

  • Enzyme Interactions: The compound’s α-keto acid moiety may act as a substrate or inhibitor for transaminases or decarboxylases. For example, structurally related 2-oxopentanoic acid derivatives modulate olfactory receptor neurons in Drosophila (EC50_{50} ~10 μM in electrophysiological assays) .
  • Metabolite Profiling: Use isotope-labeled analogs (e.g., 15^{15}N-carbamoylamino) in tracer studies to track incorporation into urea cycle intermediates .
  • Pathway Analysis: Integrate LC-MS/MS data with metabolic databases (e.g., HMDB) to identify potential roles in arginine or proline metabolism .

Advanced: What analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS:
    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) for polar compound retention.
    • Ionization: Negative-mode ESI (m/z 172 → 128 for quantification).
    • Internal Standard: Deuterated analog (e.g., D2_2-5-(Carbamoylamino)-2-oxopentanoic acid) to correct for matrix effects .
  • Derivatization: Enhance sensitivity by reacting the α-keto group with o-phenylenediamine to form a stable quinoxaline derivative, detectable via fluorescence (λex_{ex} 340 nm, λem_{em} 420 nm) .

Advanced: How to resolve data discrepancies in structural elucidation studies?

Methodological Answer:

  • Contradictory Crystallography/NMR Data:
    • Case Study: If X-ray diffraction suggests a zwitterionic form but NMR indicates keto-enol tautomerism, perform variable-temperature NMR (VT-NMR) to assess dynamic equilibria .
    • Computational Validation: Compare experimental 13^{13}C chemical shifts with density functional theory (DFT)-calculated values (B3LYP/6-311+G(d,p)) .
  • Batch Variability: Implement orthogonal methods (e.g., IR for carbonyl verification at ~1700 cm1^{-1}) to confirm consistency across synthetic batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.